![molecular formula C9H13N5O B1468115 {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247102-95-9](/img/structure/B1468115.png)
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (or DMTM for short) is a heterocyclic molecule that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. It is a derivative of 1H-1,2,3-triazole, which is a five-membered ring structure that is composed of three nitrogen atoms and two carbon atoms. DMTM is a versatile molecule that can be used as a building block for the synthesis of many other compounds.
Scientific Research Applications
Anticancer Research
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The triazole ring can interact with various biological targets, enhancing pharmacokinetics and pharmacodynamics. Compounds similar to the one have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . The ability to form hydrogen bonds with targets like the aromatase enzyme makes these compounds significant in the design of new anticancer drugs.
Antimicrobial and Antifungal Applications
Triazole compounds are known for their antimicrobial and antifungal activities. They can bind with enzymes and receptors in biological systems, leading to versatile biological activities. Triazoles are central components in drugs like fluconazole and voriconazole, which are used to treat fungal infections . The structural features of triazoles allow them to combat a wide range of Gram-positive and Gram-negative bacteria.
Organic Synthesis
The oxazole ring, a five-membered heterocyclic moiety, is commonly found in bioactive natural products and pharmaceuticals. It serves as a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity. The compound could be used to create novel entities with enhanced biological functions.
Drug Discovery
In drug discovery, the combination of oxazole and triazole rings can lead to the development of new drugs with improved efficacy and safety profiles. The molecular structure of these compounds allows for the creation of hybrid molecules with increased antimicrobial action .
Antioxidant Properties
Oxazole derivatives have been associated with antioxidant properties. They can neutralize free radicals and protect cells from oxidative stress. This property is beneficial in the prevention of diseases related to oxidative damage .
Pharmacological Potentials
The triazole nucleus is present in a variety of drug classes with diverse pharmacological potentials, including anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The compound could be explored for these pharmacological effects.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction of compounds with biological targets. The compound’s ability to form hydrogen bonds can be exploited to study its binding modes and mechanism of action within the binding pockets of various enzymes .
Mechanism of Action
Target of Action
Oxazole and triazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of oxazole and triazole derivatives can vary greatly depending on their structure and the specific functional groups they contain . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Oxazole and triazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole and triazole derivatives have been found to have therapeutic effects in treating various diseases .
properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6-9(7(2)15-12-6)5-14-4-8(3-10)11-13-14/h4H,3,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATVRYMLEMLYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)
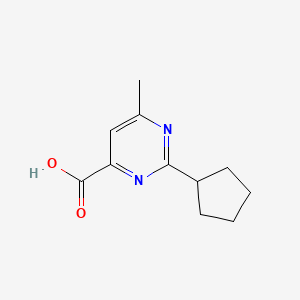

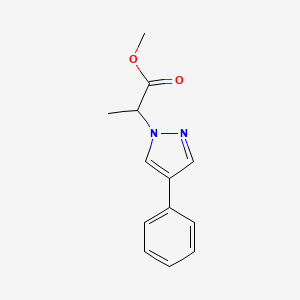
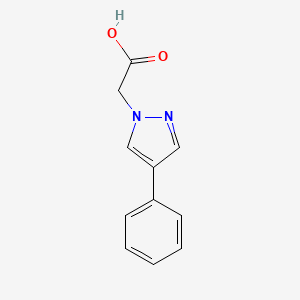
![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)

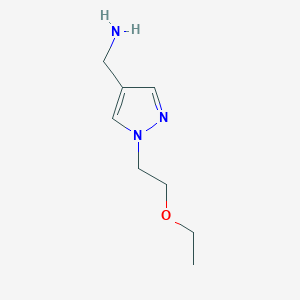

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
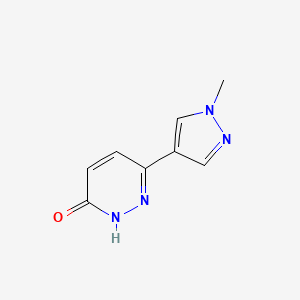
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)